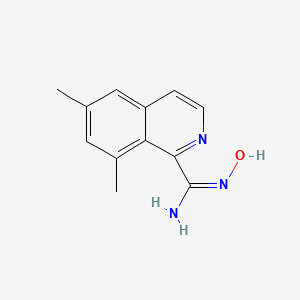

(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide

Description

Historical Context of Isoquinoline Derivatives in Organic Chemistry

Isoquinoline derivatives have played a pivotal role in organic chemistry since their discovery in the late 19th century. The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of acid sulfates. This breakthrough paved the way for exploring its structural analogs, leading to the identification of naturally occurring isoquinoline alkaloids such as morphine, papaverine, and berberine in plants like Papaver somniferum and Berberis vulgaris. The synthetic potential of isoquinoline was further unlocked through reactions like the Pomeranz–Fritsch synthesis, which enabled efficient production of substituted derivatives. Over time, modifications such as methyl group additions and functionalization of the pyridine ring have expanded the applications of these compounds in pharmaceuticals, materials science, and catalysis.

Structural Classification and Nomenclature

(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. Its systematic IUPAC name reflects three key structural features:

- A 6,8-dimethylisoquinoline core, indicating methyl substituents at positions 6 and 8 of the isoquinoline skeleton.

- A carboximidamide group (-C(=NOH)-NH₂) at position 1, where the hydroxyimino (N'-hydroxy) moiety adopts the E-configuration.

The compound’s molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol. Its SMILES notation (N/C(C₁=NC=CC₂=C₁C(C)=CC(C)=C₂)=N/O) explicitly defines the spatial arrangement of substituents.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 2060523-23-9 |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| SMILES Notation | N/C(C₁=NC=CC₂=C₁C(C)=CC(C)=C₂)=N/O |

| MDL Number | MFCD30477941 |

Significance of E-Configuration in Carboximidamide Derivatives

The E-configuration of the carboximidamide group critically influences the compound’s molecular interactions. In oximes and related compounds, the spatial arrangement of the hydroxyimino group affects hydrogen-bonding capacity, solubility, and biological activity. For (E)-N'-hydroxy-6,8-dimethylisoquinoline-1-carboximidamide, the trans alignment of the hydroxyl group relative to the isoquinoline ring may enhance its ability to coordinate with metal ions or engage in π-π stacking interactions with aromatic residues in proteins. This geometric preference has implications for its role in catalysis and biomolecular recognition, as demonstrated in studies of analogous isoquinoline derivatives interacting with cytochrome P450 enzymes and kinase active sites.

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N'-hydroxy-6,8-dimethylisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C12H13N3O/c1-7-5-8(2)10-9(6-7)3-4-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |

InChI Key |

GKWUKTFHSIFOIF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)C=CN=C2/C(=N\O)/N)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CN=C2C(=NO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions For instance, the isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives

Industrial Production Methods

Industrial production of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield isoquinoline ketones, while reduction of the carboximidamide group may produce isoquinoline amines.

Scientific Research Applications

(E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Data from are leveraged to highlight key differences.

Substituent Position and Type

Key Observations :

- Substituent Positions : The target compound features methyl groups at positions 6 and 8, whereas analogs like 6d–6f have methoxy groups at positions 6 and 5. This positional variance may alter electronic effects (e.g., methyl is weakly electron-donating vs. methoxy’s stronger electron-donating resonance) and steric accessibility.

- Functional Groups: The N'-hydroxycarboximidamide group in the target compound contrasts with carboxylate (6d), sulfonyl (6e), and carboxamide (6f) moieties. The hydroxyimino group may confer distinct hydrogen-bonding or chelation capabilities compared to the more inert sulfonyl or ester groups.

Implications of Functional Group Differences

- Hydrogen-Bonding Potential: The N'-hydroxy group in the target compound could enhance solubility in polar solvents or facilitate interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding. In contrast, the methylsulfonyl group in 6e is a strong hydrogen-bond acceptor but lacks donor capacity.

- Reactivity : The carboximidamide group’s imine bond (E-configuration) may exhibit tautomerism or nucleophilic reactivity under specific conditions, unlike the stable sulfonyl or ester linkages in 6e and 6d.

Comparative Data Table

Research Findings and Implications

While direct biological or physicochemical data for (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide are unavailable in the provided evidence, structural comparisons suggest the following hypotheses:

Enhanced Bioavailability : The methyl groups may improve membrane permeability relative to methoxy-substituted analogs, though this could be offset by the polar hydroxy group.

Target Selectivity : The unique N'-hydroxycarboximidamide group could interact with metal ions or enzymatic active sites distinct from those targeted by sulfonyl- or carboxylate-bearing compounds.

Synthetic Utility: The (E)-configuration and hydroxyimino group may render the compound a precursor for further derivatization (e.g., coordination complexes or prodrugs).

Biological Activity

(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 201.25 g/mol

The structure consists of an isoquinoline core, which is known for its ability to intercalate with DNA and inhibit various enzymes involved in cellular processes.

The biological activity of (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide can be attributed to several mechanisms:

- DNA Intercalation : The isoquinoline structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes essential for cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases, which are crucial for DNA unwinding during replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits topoisomerase I and II |

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Case Study 2: Antimicrobial Effects

In another investigation, (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide exhibited notable antimicrobial activity against several strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Pharmacological Insights

The pharmacological profile of (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide indicates a promising candidate for further development:

- Bioavailability : Studies on absorption and metabolism are ongoing to determine the pharmacokinetic properties.

- Toxicology : Preliminary toxicity assays suggest a favorable safety profile; however, comprehensive toxicological studies are required.

Q & A

Q. Q1. What are the recommended synthetic routes for (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step pathways, including Pd-catalyzed hydrogenation, nitration, and hydroxylamine coupling. Key steps include:

- Reductive amination : Use 10% Pd/C under H₂ in ethanol for selective reduction of intermediates .

- Cyanation : Employ Zn(CN)₂ with Pd₂(dba)₃ and dppf as catalysts in DMA under reflux to introduce nitrile groups .

- Hydroxylamine coupling : Optimize temperature (85°C) and solvent (EtOH/H₂O) to achieve high yields of the final carboximidamide .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust catalyst loading or reaction time.

- Use NaHCO₃ as a base to neutralize HCl byproducts during hydroxylamine steps .

Q. Q2. What analytical techniques are critical for characterizing (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide?

Methodological Answer:

- NMR Spectroscopy : Use ¹H-NMR (300 MHz, CDCl₃) to confirm stereochemistry and substituent positions. Key signals include aromatic protons (δ 6.4–8.1 ppm) and hydroxylamine protons (δ 12.0 ppm, broad singlet) .

- LC/MS : Confirm molecular weight (e.g., [M + H]⁺ peaks) and purity (≥95%) using electrospray ionization (ESI) .

- Melting Point Analysis : Validate crystalline stability (e.g., 196–201°C for related compounds) .

| Analytical Data (Example from Analogous Compounds) |

|---|

| Technique |

| ¹H-NMR |

| LC/MS (ESI) |

Advanced Research Questions

Q. Q3. How can researchers resolve stereochemical discrepancies in diastereoselective synthesis of isoquinoline derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configurations for crystalline intermediates, as demonstrated in diastereoselective syntheses of tetrahydroisoquinoline derivatives .

- Computational Modeling : Apply DFT calculations to predict energy barriers for stereochemical pathways, aligning with experimental outcomes .

Q. Q4. How should researchers evaluate environmental fate and ecological risks of this compound?

Methodological Answer: Adopt frameworks like Project INCHEMBIOL to:

Assess Physicochemical Properties : Measure logP (lipophilicity) and hydrolysis rates in aqueous buffers .

Biotic/Abiotic Transformations : Conduct soil microcosm studies to track degradation products via LC-HRMS .

Ecotoxicity Screening : Use Daphnia magna or algal assays (OECD 201/202) to determine EC₅₀ values for acute toxicity .

Q. Q5. How can contradictory data between synthetic yields or analytical results be reconciled?

Methodological Answer:

- Cross-Validation : Compare NMR and LC/MS data with literature analogs (e.g., δ 12.0 ppm for hydroxylamine protons vs. δ 11.8 ppm in related imidamides ).

- Replicate Conditions : Ensure strict control of reaction parameters (e.g., Pd catalyst activity, solvent purity) to minimize batch variability .

- Statistical Analysis : Apply ANOVA to identify significant outliers in triplicate experiments.

Q. Q6. What strategies are effective for designing structural analogs with enhanced bioactivity?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the 6,8-dimethyl positions to modulate steric effects (e.g., halogenation or methoxy groups) .

- SAR Studies : Synthesize analogs like 6,7-dimethoxy-N-methyl derivatives and test inhibitory activity against target enzymes.

- Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., kinases or oxidoreductases) .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address inconsistencies in reported synthetic yields for carboximidamide derivatives?

Methodological Answer:

- Parameter Documentation : Publish full details of catalyst activation (e.g., Pd/C pre-treatment) and solvent drying methods.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., unreacted nitriles or dehalogenated species) .

- Collaborative Validation : Share intermediates with third-party labs for independent yield verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.